molecular formula C23H16ClFN2O4S B6502078 1-[(2-chlorophenyl)methyl]-3'-(3-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone CAS No. 941934-57-2

1-[(2-chlorophenyl)methyl]-3'-(3-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone

Cat. No.: B6502078
CAS No.: 941934-57-2
M. Wt: 470.9 g/mol
InChI Key: UWQXYOGRXXHEFB-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-3'-(3-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1λ⁶,3]thiazolidine]-1',1',2,4'-tetrone is a spirocyclic indole-thiazolidine tetrone derivative characterized by:

  • Substituents: A 2-chlorobenzyl group at position 1 and a 3-fluorophenyl group at position 3', which influence electronic properties and lipophilicity .
  • Tetrone functionality: Two ketone groups on the thiazolidine ring, enhancing polarity and hydrogen-bonding capacity .

This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where rigidity and polarity are critical .

Properties

IUPAC Name

1'-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O4S/c24-19-10-3-1-6-15(19)13-26-20-11-4-2-9-18(20)23(22(26)29)27(21(28)14-32(23,30)31)17-8-5-7-16(25)12-17/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQXYOGRXXHEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1(=O)=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares the target compound with structurally related spiro[indole-thiazolidine] derivatives:

Compound ID/Name Molecular Formula Molecular Weight logP Key Substituents Source
Target Compound Likely C₂₄H₁₆ClFN₂O₄S ~484 (estimated) ~4.5* 2-Cl-benzyl, 3-F-phenyl
E963-0266 () C₂₅H₂₁ClN₂O₄S 480.97 4.8367 3-Cl-benzyl, 3,4-dimethylphenyl
E963-0162 () C₂₄H₁₈F₂N₂O₄S 468.48 N/A 3-F-benzyl, 3-F-4-methylphenyl
3'-(4-Cl-phenyl)-1-(3-CF₃-benzyl) () C₂₅H₁₆ClF₃N₂O₂S ~520 (estimated) >5.0† 4-Cl-phenyl, 3-CF₃-benzyl
Ethyl ester derivative () C₁₆H₁₅N₃O₄S 361.37 N/A Ethyl ester at thiazolidine

*Estimated based on substituent effects (Cl and F reduce logP compared to methyl groups).
†Trifluoromethyl (CF₃) significantly increases lipophilicity.

Key Observations:
  • Lipophilicity (logP): The target compound’s logP is lower than E963-0266 (4.8367) due to the absence of methyl groups and presence of fluorine .
  • Molecular Weight :
    • The target (~484 Da) and E963-0266 (~481 Da) fall within a range typical for drug-like molecules, while ester derivatives () are smaller (~360 Da) .
  • Substituent Effects :
    • Chlorine (Cl) : Electron-withdrawing, enhances metabolic stability and π-stacking interactions .
    • Fluorine (F) : Reduces logP and improves bioavailability via C-F bond stability .
Anticancer Activity ():

Spiro[indole-thiazolidine] derivatives with ester groups (e.g., compounds Ic and Id in ) demonstrated anticancer activity in preliminary screens. While the target compound’s tetrone groups may reduce ester-like metabolic lability, its rigidity could enhance target binding .

Halogen Effects in Drug Design

  • Chlorophenyl vs. 3-Fluorophenyl (Target): Balances lipophilicity and electronic effects, favoring CNS penetration or enzyme inhibition .

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